2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one

Catalog No.
S16121063
CAS No.
M.F
C20H31N3O
M. Wt
329.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperid...

Product Name

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one

IUPAC Name

2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

InChI

InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-6-9-18(14-22)23(17-10-11-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3

InChI Key

XUFXQIWHPUPJLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one, also known by its CAS number 1629138-41-5, is a complex organic compound characterized by a unique structural framework that includes a piperidine ring, a benzyl group, and a cyclopropyl moiety. This compound has a molecular formula of C20H31N3O and is classified as a specialty chemical with potential applications in various fields, including pharmaceuticals and biochemistry .

Typical for amines and ketones, including:

  • Oxidation: The amine group can be oxidized to form corresponding imines or oximes using oxidizing agents such as potassium permanganate.
  • Reduction: The ketone functionality may undergo reduction to form secondary alcohols using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions where nucleophiles can replace specific functional groups .

The synthesis of 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one typically involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group: A benzyl halide is reacted with the piperidine derivative via nucleophilic substitution.
  • Attachment of the Cyclopropyl Group: The cyclopropyl moiety is introduced through alkylation reactions.
  • Final Coupling: The final step involves coupling the intermediate with 3-methylbutanone under specific reaction conditions to yield the target compound .

2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecules .

Interaction studies are crucial for understanding how 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one behaves in biological systems. Preliminary investigations suggest that it may interact with specific receptors or enzymes related to neurotransmitter systems. Further studies using techniques such as receptor binding assays and enzyme inhibition tests are necessary to characterize these interactions fully .

Several compounds share structural similarities with 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one. These include:

Compound NameCAS NumberKey Structural Features
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide1629138-41-5Piperidine ring, benzyl group
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-propanamide646056-31-7Similar piperidine structure
(S)-2-Amino-N-(cyclopropylmethyl-piperidin-3-yloxy)1354024-71-7Contains cyclopropane and piperidine

Uniqueness

The uniqueness of 2-Amino-1-((S)-3-(benzyl(cyclopropyl)amino)piperidin-1-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and stereochemistry. This particular arrangement confers distinct chemical properties and biological activities compared to other similar compounds, making it an intriguing subject for further research in medicinal chemistry and pharmacology .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

329.246712621 g/mol

Monoisotopic Mass

329.246712621 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-15

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